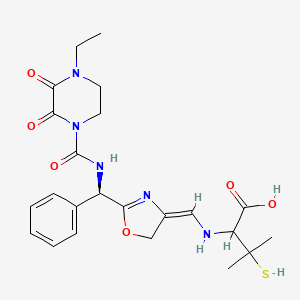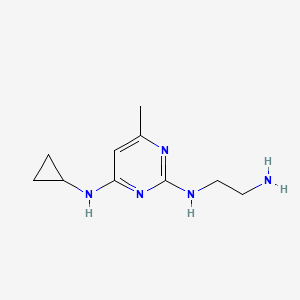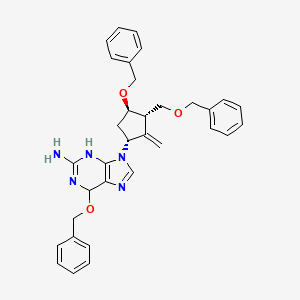
2-(((2-((R)-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid is a complex organic compound featuring a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is achieved through the Erlenmeyer–Plochl reaction, involving the condensation of an aldehyde with an amino acid derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxazole formation and subsequent functional group modifications. Additionally, the use of catalysts and optimized reaction conditions would be essential to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolidines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include disulfides, oxazolidines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and bacterial infections.
Industry: The compound’s functional groups make it valuable in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, while the piperazine and mercapto groups can interact with metal ions and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
What sets 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid apart from these compounds is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the piperazine and mercapto groups, in addition to the oxazole ring, allows for a broader range of interactions and applications.
Eigenschaften
Molekularformel |
C23H29N5O6S |
|---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
2-[[(E)-[2-[(R)-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-phenylmethyl]-1,3-oxazol-4-ylidene]methyl]amino]-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C23H29N5O6S/c1-4-27-10-11-28(20(30)19(27)29)22(33)26-16(14-8-6-5-7-9-14)18-25-15(13-34-18)12-24-17(21(31)32)23(2,3)35/h5-9,12,16-17,24,35H,4,10-11,13H2,1-3H3,(H,26,33)(H,31,32)/b15-12+/t16-,17?/m1/s1 |
InChI-Schlüssel |
KLXUODTZBWOMCM-HNMYFWJMSA-N |
Isomerische SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C3=N/C(=C/NC(C(=O)O)C(C)(C)S)/CO3 |
Kanonische SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C3=NC(=CNC(C(=O)O)C(C)(C)S)CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)


![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)


![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)

